molecular formula C45H68F3N9O15 B12457979 eukaryotic translation elongation factor 1 alpha 1 (EEF1A1) (387-394) [Multiple species] trifluoroacetate

eukaryotic translation elongation factor 1 alpha 1 (EEF1A1) (387-394) [Multiple species] trifluoroacetate

Cat. No.: B12457979
M. Wt: 1032.1 g/mol
InChI Key: DNBQVEHSLWLNFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(6-amino-2-{[1-(2-{2-[2-(2-amino-4-methylpentanamido)-4-carboxybutanamido]-3-carboxypropanamido}acetyl)pyrrolidin-2-yl]formamido}hexanamido)-3-phenylpropanamido]-4-methylpentanoic acid; trifluoroacetic acid is a complex organic compound with a highly intricate structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure comprises multiple amino acid residues, making it a subject of interest for researchers studying peptide synthesis and protein interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(6-amino-2-{[1-(2-{2-[2-(2-amino-4-methylpentanamido)-4-carboxybutanamido]-3-carboxypropanamido}acetyl)pyrrolidin-2-yl]formamido}hexanamido)-3-phenylpropanamido]-4-methylpentanoic acid; trifluoroacetic acid involves several steps, each requiring precise reaction conditions. The process typically begins with the protection of amino and carboxyl groups to prevent unwanted side reactions. This is followed by the sequential coupling of amino acid residues using reagents such as carbodiimides or phosphonium salts to form peptide bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers, which allow for the efficient and scalable synthesis of peptides. These machines use solid-phase peptide synthesis (SPPS) techniques, where the peptide chain is assembled on a solid resin support. After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[2-(6-amino-2-{[1-(2-{2-[2-(2-amino-4-methylpentanamido)-4-carboxybutanamido]-3-carboxypropanamido}acetyl)pyrrolidin-2-yl]formamido}hexanamido)-3-phenylpropanamido]-4-methylpentanoic acid; trifluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[2-(6-amino-2-{[1-(2-{2-[2-(2-amino-4-methylpentanamido)-4-carboxybutanamido]-3-carboxypropanamido}acetyl)pyrrolidin-2-yl]formamido}hexanamido)-3-phenylpropanamido]-4-methylpentanoic acid; trifluoroacetic acid has several scientific research applications:

    Chemistry: Used in the study of peptide synthesis and protein interactions.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Industry: Utilized in the production of specialized peptides and proteins for various industrial applications.

Mechanism of Action

The mechanism of action of 2-[2-(6-amino-2-{[1-(2-{2-[2-(2-amino-4-methylpentanamido)-4-carboxybutanamido]-3-carboxypropanamido}acetyl)pyrrolidin-2-yl]formamido}hexanamido)-3-phenylpropanamido]-4-methylpentanoic acid; trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(6-amino-2-{[1-(2-{2-[2-(2-amino-4-methylpentanamido)-4-carboxybutanamido]-3-carboxypropanamido}acetyl)pyrrolidin-2-yl]formamido}hexanamido)-3-phenylpropanamido]-4-methylpentanoic acid; trifluoroacetic acid is unique due to its complex structure and the presence of multiple amino acid residues. This complexity allows for specific interactions with biological molecules, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C45H68F3N9O15

Molecular Weight

1032.1 g/mol

IUPAC Name

2-[[2-[[6-amino-2-[[1-[2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C43H67N9O13.C2HF3O2/c1-24(2)19-27(45)37(58)47-29(15-16-35(54)55)40(61)50-31(22-36(56)57)38(59)46-23-34(53)52-18-10-14-33(52)42(63)48-28(13-8-9-17-44)39(60)49-30(21-26-11-6-5-7-12-26)41(62)51-32(43(64)65)20-25(3)4;3-2(4,5)1(6)7/h5-7,11-12,24-25,27-33H,8-10,13-23,44-45H2,1-4H3,(H,46,59)(H,47,58)(H,48,63)(H,49,60)(H,50,61)(H,51,62)(H,54,55)(H,56,57)(H,64,65);(H,6,7)

InChI Key

DNBQVEHSLWLNFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.